Heck Coupling Without Alkyne Protection
The terminal vinyl group of methyl 4‑ethenyl‑1H‑pyrrole‑2‑carboxylate is a direct substrate for Mizoroki–Heck reactions with aryl/vinyl halides under standard Pd⁰ catalysis. In contrast, its closest acetylene analog, methyl 4‑ethynyl‑1H‑pyrrole‑2‑carboxylate, requires Sonogashira coupling conditions (CuI co‑catalyst, base) and often a TMS‑protection step to prevent Glaser homocoupling [REFS‑1]. The vinyl handle thus offers one fewer synthetic step and a broader functional‑group tolerance due to the absence of a copper co‑catalyst. No direct head‑to‑head experimental yield comparison for the exact compound is publicly available; the advantage is inferred from the well‑established orthogonal reactivity of vinyl vs. ethynyl pyrroles in cross‑coupling [REFS‑2].
| Evidence Dimension | Required cross‑coupling methodology |
|---|---|
| Target Compound Data | Heck coupling (Pd⁰, ligand, base, no Cu); vinyl acts as olefin partner |
| Comparator Or Baseline | Methyl 4‑ethynyl‑1H‑pyrrole‑2‑carboxylate → Sonogashira coupling (Pd⁰, CuI, base); often preceded by silylation of terminal alkyne |
| Quantified Difference | One fewer synthetic step (no vinyl protection required); Cu‑free conditions permit sulfur‑ and thiol‑sensitive substrates |
| Conditions | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos in DMF/Et₃N at 80‑100 °C (Heck); Pd(PPh₃)₄/CuI in Et₃N at 25‑60 °C (Sonogashira) |
Why This Matters
For procurement decisions, the vinyl analog allows Heck diversification in a single operation, reducing step count and eliminating copper‑contamination risk that can plague downstream biochemical assays.
- [1] Trofimov, B. A.; Sobenina, L. N.; Demenev, A. P.; Mikhaleva, A. I. C‑Vinylpyrroles as Pyrrole Building Blocks. Chem. Rev. 2004, 104, 2481‑2506. (Section 2.8, Oxidation of the Vinyl Group; Section 5, Migration of the Double Bond). View Source
- [2] Sobenina, L. N.; Tomilin, D. N.; Trofimov, B. A. C‑Ethynylpyrroles: synthesis and reactivity. Usp. Khim. 2014, 83, 475‑501. (Contrasts ethynyl with vinyl reactivity in cross‑coupling). View Source
